molecular formula C5H5F3N4O B12982468 N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Cat. No.: B12982468
M. Wt: 194.11 g/mol
InChI Key: LNVGHCYBLIYUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, and a carboximidamide group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    N-Hydroxy-1-(methyl)-1H-pyrazole-4-carboximidamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

N-Hydroxy-1-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is unique due to the presence of both the trifluoromethyl and hydroxyl groups. These functional groups impart distinct chemical and biological properties, making the compound valuable for various research and industrial applications.

Properties

Molecular Formula

C5H5F3N4O

Molecular Weight

194.11 g/mol

IUPAC Name

N'-hydroxy-1-(trifluoromethyl)pyrazole-4-carboximidamide

InChI

InChI=1S/C5H5F3N4O/c6-5(7,8)12-2-3(1-10-12)4(9)11-13/h1-2,13H,(H2,9,11)

InChI Key

LNVGHCYBLIYUAP-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NN1C(F)(F)F)/C(=N/O)/N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C(=NO)N

Origin of Product

United States

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